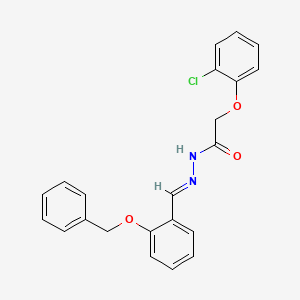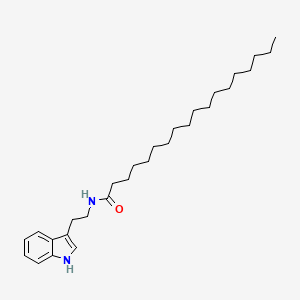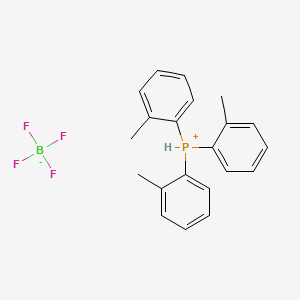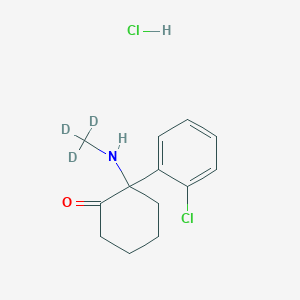
2,2-Dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid; 1H-Indole-3-acetic acid D7; 1H-Indole-2,4,5,6,7-d5-3-acetic-a,a-d2 acid; 2-(3-Indolyl-2,4,5,6,7-d5)acetic-a,a-d2 acid; 3-Indolylacetic acid-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Indoleacetic acid-d7, also known as indole-3-acetic acid-d7, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin family, which plays a crucial role in regulating plant growth and development. The deuterium labeling in 3-Indoleacetic acid-d7 makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and plant physiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid-d7 typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the deuterium exchange reaction, where indole-3-acetic acid is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Another approach involves the use of deuterated precursors in the synthesis of indole-3-acetic acid, ensuring that the final product is labeled with deuterium.
Industrial Production Methods
Industrial production of 3-Indoleacetic acid-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic labeling.
化学反应分析
Types of Reactions
3-Indoleacetic acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: 3-Indoleacetic acid-d7 can be oxidized to form indole-3-carboxylic acid-d7.
Reduction: Reduction reactions can convert 3-Indoleacetic acid-d7 to indole-3-ethanol-d7.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid-d7.
Reduction: Indole-3-ethanol-d7.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-Indoleacetic acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of indole-3-acetic acid.
Biology: Helps in studying the role of auxins in plant growth and development, including cell elongation, root formation, and fruit development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in agriculture to enhance plant growth and yield by modulating auxin levels.
作用机制
The mechanism of action of 3-Indoleacetic acid-d7 is similar to that of indole-3-acetic acid. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of AUX/IAA repressor proteins, leading to the activation of auxin-responsive genes.
相似化合物的比较
3-Indoleacetic acid-d7 can be compared with other indole derivatives such as:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another auxin used in agriculture for root formation.
Indole-3-acetonitrile: A precursor to indole-3-acetic acid with higher efficacy in some plant species.
The uniqueness of 3-Indoleacetic acid-d7 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,5D2,6D |
InChI 键 |
SEOVTRFCIGRIMH-PYNXLSDISA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)



